molecular formula C22H21NOS3 B4030710 4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B4030710
M. Wt: 411.6 g/mol
InChI Key: NZCSTEPCKBUKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: is a complex organic compound with a unique structure that includes multiple functional groups such as dithiol, quinoline, and phenyl butanoyl groups

Future Directions

The study of these types of compounds is ongoing due to their potential as sources of hydrogen sulfide . Future research may focus on further understanding their synthesis, properties, and potential applications .

Mechanism of Action

Target of Action

It’s known that 1,2-dithiole derivatives, a class to which this compound belongs, show significant pharmacological activity, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties .

Mode of Action

It’s known that 1,2-dithiole derivatives can act as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . This suggests that the compound may interact with its targets to modulate the levels of hydrogen sulfide, thereby influencing various physiological processes.

Biochemical Pathways

The compound is likely to affect biochemical pathways related to the production and signaling of hydrogen sulfide . Hydrogen sulfide is considered to be the third endogenously produced gaseous signaling molecule, or gasotransmitter, along with carbon monoxide (CO) and nitrogen monoxide (NO) . It regulates important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems and is involved in a number of diseases .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its potential role as a source of hydrogen sulfide . As a gasotransmitter, hydrogen sulfide can influence a wide range of physiological processes, potentially contributing to the compound’s observed pharmacological activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The dithiol group can be oxidized to form disulfides.

  • Reduction: : The quinoline core can be reduced to form dihydroquinoline derivatives.

  • Substitution: : The phenyl butanoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Disulfides and sulfoxides.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Amides, esters, and ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.

Medicine

In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethylbiphenyl: : A simpler aromatic compound with two methyl groups on a biphenyl structure.

  • Quinoline derivatives: : Compounds with similar quinoline cores but different substituents.

Uniqueness

The uniqueness of 4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione lies in its combination of dithiol, quinoline, and phenyl butanoyl groups, which provides a unique set of chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS3/c1-4-15(14-10-6-5-7-11-14)20(24)23-17-13-9-8-12-16(17)18-19(22(23,2)3)26-27-21(18)25/h5-13,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCSTEPCKBUKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3C4=C(C2(C)C)SSC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 2
Reactant of Route 2
4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 3
4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 4
4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 5
4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Reactant of Route 6
4,4-dimethyl-5-(2-phenylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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